N'-Nitrosonornicotine N'-Nitrosonornicotine N'-Nitrosonornicotine is a member of pyrrolidines and a member of pyridines.
3-(1-Nitrosopyrrolidin-2-yl)pyridine is a natural product found in Nicotiana tabacum with data available.
Nitrosonornicotine is a yellow, oily liquid nitrosamine that solidifies at cold temperatures and emits toxic fumes of nitrogen oxides when heated to decomposition. Nitrosonornicotine is found in tobacco products and is likely produced by the nitrosation of nicotine during the making and smoking of tobacco products. This substance is only used in research to induce tumors in experimental animals. Exposure to nitrosonornicotine affects the liver and nitrosonornicotine is reasonably anticipated to be a human carcinogen. (NCI05)
N'-nitrosonornicotine belongs to the family of Pyrrolidinylpyridines. These are compounds containing a pyrrolidinylpyridine ring system, which consists of a pyrrolidine ring linked to a pyridine ring.
Brand Name: Vulcanchem
CAS No.: 16543-55-8
VCID: VC21150877
InChI: InChI=1S/C9H11N3O/c13-11-12-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9H,2,4,6H2
SMILES: C1CC(N(C1)N=O)C2=CN=CC=C2
Molecular Formula: C9H11N3O
Molecular Weight: 177.20 g/mol

N'-Nitrosonornicotine

CAS No.: 16543-55-8

Cat. No.: VC21150877

Molecular Formula: C9H11N3O

Molecular Weight: 177.20 g/mol

* For research use only. Not for human or veterinary use.

N'-Nitrosonornicotine - 16543-55-8

CAS No. 16543-55-8
Molecular Formula C9H11N3O
Molecular Weight 177.20 g/mol
IUPAC Name 3-(1-nitrosopyrrolidin-2-yl)pyridine
Standard InChI InChI=1S/C9H11N3O/c13-11-12-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9H,2,4,6H2
Standard InChI Key XKABJYQDMJTNGQ-UHFFFAOYSA-N
Isomeric SMILES C1C[C@H](N(C1)N=O)C2=CN=CC=C2
SMILES C1CC(N(C1)N=O)C2=CN=CC=C2
Canonical SMILES C1CC(N(C1)N=O)C2=CN=CC=C2
Boiling Point 309 °F at 0.2 mmHg (NTP, 1992)
BP: 154 °C at 0.2 mm Hg
Colorform Yellow oil
Melting Point 47 °C

Chemical Properties and Structure

N'-Nitrosonornicotine (C9H11N3O) is a yellow crystalline substance with a molecular weight of 177.2 that exhibits distinctive physical and chemical characteristics. In its pure form, NNN appears as a light-yellow oil that solidifies upon standing, particularly in cold conditions .

Physical Properties

NNN demonstrates specific physical parameters that influence its behavior in various environments:

PropertyValueSource
Melting point47°C or 42-45°C
Boiling point154°C at 0.2 mm Hg or 309.13°C (estimate)
Density1.1669 (rough estimate)
Refractive index1.6500 (estimate)
Physical state at room temperatureSolid (crystalline)
ColorOff-white to pale beige

Chemical Reactivity and Stability

The compound exhibits notable stability characteristics that are important for laboratory handling and storage:

  • Hygroscopic nature requires storage under inert atmosphere

  • Air and light sensitive, necessitating refrigeration

  • Incompatible with oxidizing agents

  • When heated to decomposition, emits toxic fumes of nitrogen oxides (NOx)

  • Demonstrates slight solubility in chloroform and methanol

  • Has a predicted pKa value of 5.16±0.12

Sources and Formation

Natural Occurrence

N'-Nitrosonornicotine has been detected in various tobacco products and is exclusively associated with tobacco exposure:

  • Found in smokeless tobacco products including chewing tobacco and snuff

  • Present in cigarettes and cigars, both in the unburnt tobacco and in the smoke

  • Detected in the saliva of people who chew betel quid with tobacco

  • Present in the saliva of oral-snuff users and e-cigarette users

  • Has been isolated from Japanese cigarette tobaccos and Kirsu tobacco at levels of 1.1 and 1.8 ppm respectively

Formation Mechanisms

The formation of NNN follows specific biochemical pathways:

  • Produced by the nitrosation of nornicotine during tobacco curing, aging, processing, and smoking

  • Approximately 50% originates in unburnt tobacco, with the remainder formed during combustion

  • Recent research has identified the role of dissimilatory nitrate reductases in certain microorganisms involved in converting nitrate to nitrite, leading to NNN formation during tobacco curing and processing

  • Can be produced endogenously in the acidic environment of the stomach in users of oral nicotine replacement therapies, through the combination of dietary/endogenous nitrates and nornicotine

  • Formation involves nicotine conversion to nornicotine via nicotine N-demethylase (NND), an enzyme in tobacco plants that removes the methyl group from nicotine's nitrogen on the 5-membered ring

Toxicity and Carcinogenicity

Carcinogenicity Classification

N'-Nitrosonornicotine has undergone extensive toxicological evaluation:

  • Classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC)

  • Listed as a confirmed carcinogen with experimental carcinogenic, neoplastigenic, and tumorigenic data

  • Recognized by the National Toxicology Program (NTP) as "reasonably anticipated to be a human carcinogen"

  • Included on the Hazardous Substance List and Special Health Hazard Substance List due to its carcinogenic properties

Evidence in Experimental Animals

The carcinogenic potential of NNN has been extensively documented in animal studies:

  • Sufficient evidence exists that NNN causes cancer in experimental animals

  • Studies have shown NNN to induce esophageal and nasal cancers in animals

  • Combined application of NNN and NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) to the oral mucosa of rats induced oral tumors, consistent with effects seen with smokeless tobacco

  • Many scientists believe there is no safe level of exposure to carcinogens like NNN

Human Health Implications

While direct human evidence is still developing, several important considerations exist:

  • IARC evaluation indicates "inadequate evidence in humans" but still classifies NNN as "carcinogenic to humans" based on mechanistic evidence

  • Molecular epidemiology studies have investigated relationships between tobacco-specific nitrosamines and cancer risk

  • Potential for causing reproductive damage in humans has been suggested

  • May affect the liver based on toxicological assessments

Mechanism of Action and Metabolism

Metabolic Activation

N'-Nitrosonornicotine undergoes specific metabolic transformations that contribute to its toxicity:

  • Metabolized primarily by cytochrome P450 enzymes

  • Activation involves hydroxylation at either the 2' or 5' carbon position on the 5-membered ring

  • 2'-hydroxylation appears more prevalent in humans, while 5'-hydroxylation predominates in non-primate animals

  • Upon hydroxylation, the 5-membered ring opens, enabling the compound to bind to nucleotide bases in DNA

  • One key mechanism involves cytochrome-P450-mediated α-hydroxylation, leading to the formation of DNA and hemoglobin adducts that have been detected in tobacco users

Detoxification Pathways

Recent research has identified potential detoxification routes:

  • Pyridine N-oxidation represents a minor detoxification pathway of NNN in humans

  • Formation of N'-nitrosonornicotine-1N-oxide (NNN-N-oxide) has been detected in the urine of tobacco users

  • The relatively low levels of NNN-N-oxide in urine suggest this detoxification pathway is less significant than the α-hydroxylation pathway

Detection and Measurement

Analytical Methods

Detection of NNN requires sophisticated analytical techniques:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for determination in plasma

  • Analysis requires careful validation to ensure accuracy and precision

  • Extensive stability investigations are necessary, including freeze-thaw stability, short-term stability at room temperature, and long-term stability in plasma

Method Performance Characteristics

The analytical performance for NNN detection has been well-characterized:

ParameterValue RangePerformance
LLOQ (Lower Limit of Quantification)0.3 pg/mLIntraday precision: 1.5-4.3%, Accuracy: 100.5-106.4%
Low concentration1.0 pg/mLIntraday precision: 7.9-9.8%, Accuracy: 93.5-106.0%
Medium concentration5.0 pg/mLIntraday precision: 3.8-9.1%, Accuracy: 93.8-97.7%
High concentration100 pg/mLIntraday precision: 1.0-3.1%, Accuracy: 101.3-106.9%

Table: Analytical performance characteristics for N'-Nitrosonornicotine determination by LC-MS/MS

Biomarkers of Exposure

Several biomarkers have been identified to assess NNN exposure:

  • "Total NNN" (free NNN plus its N-glucuronide) can be measured in urine

  • NNN-N-oxide has been detected in human urine as a potential biomarker

  • Quantitation of urinary NNN requires extensive precautions to prevent artifactual formation during analysis

  • NNN-N-oxide was detected at a mean level of 8.40 ± 6.04 fmol/mL in urine of cigarette smokers and 85.2 ± 96.3 fmol/mL in smokeless tobacco users

  • No NNN-N-oxide was detected in nonsmoker urine samples

Research Findings

Endogenous Formation

Studies have demonstrated the potential for endogenous formation of NNN:

  • Experiments in rats treated with tobacco alkaloids and sodium nitrite have confirmed endogenous formation of tobacco-specific nitrosamines

  • Research on nicotine patch users who had stopped smoking showed that the average decline of urinary total NNN was less drastic than that of NNK metabolites

  • After 24 weeks of nicotine patch use, 22% of baseline total NNN was still detected in urine compared to only 7.3% of baseline NNK metabolites

  • The average ratio of total NNN to total NNK metabolites increased from 0.14 in baseline urine to 0.38 after 24 weeks of nicotine patch use

  • Endogenous formation appears to vary significantly between individuals, with some subjects showing minimal NNN formation

Interactions and Co-exposures

Recent research has examined interactions between NNN and other compounds:

  • Co-administration studies of NNK with formaldehyde, acetaldehyde, acrolein, and CO2 (all present in high concentrations in cigarette smoke) have provided insights into potential synergistic effects

  • Carcinogenicity studies of the enantiomers of NNN have revealed important stereochemical aspects of its biological activity

  • Supplementation with ascorbic acid (vitamin C) has been suggested as a potential approach to block possible NNN formation in nicotine patch users

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